molecular formula C18H19N5O2 B2424604 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide CAS No. 1031981-83-5

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2424604
CAS No.: 1031981-83-5
M. Wt: 337.383
InChI Key: LPPCNQCXRKDCCT-UHFFFAOYSA-N
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Description

  • The formed triazinoindazole is then reacted with a halogenated acetamide (e.g., 2-bromo-N-(o-tolyl)acetamide) to introduce the acetamide functionality.

  • Reaction Conditions: This step typically requires a nucleophilic substitution reaction, often conducted in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods:

Scaling up the production involves optimizing these synthetic routes to ensure high yields and purity. This often means fine-tuning reaction times, temperatures, and concentrations, as well as employing continuous flow reactors to enhance efficiency and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide typically involves multi-step reactions

  • Formation of the Triazinoindazole Core:

    • Starting with a substituted hydrazine and an appropriate diketone, the triazinoindazole core can be formed through cyclization reactions.

    • Reaction Conditions: These reactions often require acidic or basic catalysts, heat, and sometimes an inert atmosphere to drive the cyclization to completion.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide moiety or the triazinoindazole ring. Common oxidizing agents include peroxides and hypervalent iodine reagents.

  • Reduction: Reduction can target the keto group within the molecule. Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the aromatic rings or heterocyclic framework, using reagents like halides or organometallics.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Halogenated reagents, strong bases, and sometimes transition metal catalysts.

Major Products Formed:

  • Depending on the reaction, major products can include hydroxylated derivatives, reduced forms of the compound, and various substituted analogs with different functional groups introduced at strategic points.

Scientific Research Applications

2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide has a wide range of applications:

  • Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

  • Biology: Studies on its interactions with biomolecules, often as part of drug development research.

  • Medicine: Potential therapeutic agent due to its bioactive properties, including anti-inflammatory and anticancer activities.

  • Industry: Used in the development of novel materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

  • Triazinoindazoles: Share the core structure but differ in side chains and functional groups.

  • Acetamides: Compounds like N-(o-tolyl)acetamide that lack the triazinoindazole core.

By highlighting its unique structural features, we can see how 2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)-N-(o-tolyl)acetamide offers distinct advantages in its applications and potential for further research.

That’s a lot to digest! Got more questions on this compound or need a deep dive into any specific part?

Properties

IUPAC Name

N-(2-methylphenyl)-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-6-2-4-8-14(12)20-16(24)10-22-18(25)17-13-7-3-5-9-15(13)21-23(17)11-19-22/h2,4,6,8,11H,3,5,7,9-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPCNQCXRKDCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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